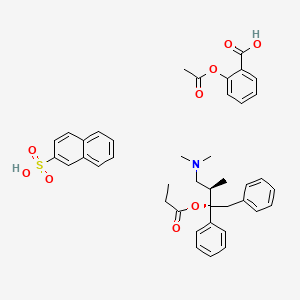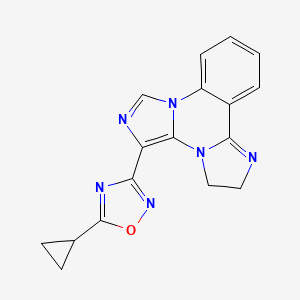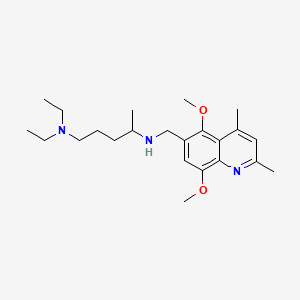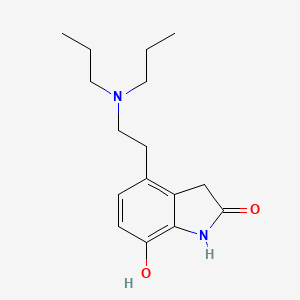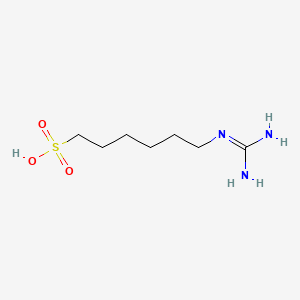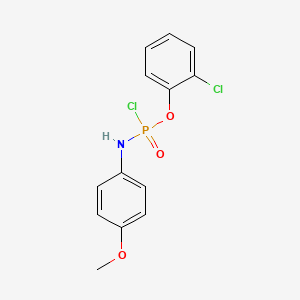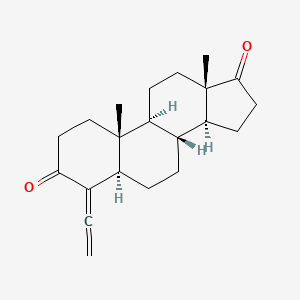
3-(3,4,5-Trimethoxyphenyl)propanoic acid
Overview
Description
3-(3,4,5-Trimethoxyphenyl)propanoic acid, also known as 3,4,5-trimethoxyhydrocinnamic acid, is an organic compound with the molecular formula C12H16O5. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid group. This compound is found in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Mechanism of Action
Target of Action
3-(3,4,5-Trimethoxyphenyl)propanoic acid is known to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .
Mode of Action
For example, inhibition of Hsp90 can disrupt protein folding, while inhibition of TrxR can affect redox homeostasis .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad range of protein targets. For instance, inhibition of COX-1 and COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain
Pharmacokinetics
As a carboxylic acid, it may undergo metabolism via conversion to a coenzyme a (coa) derivative, which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways affected. For example, inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain . The compound has also been reported to exhibit anticonvulsant and sedative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is found in herbs and spices, and is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) The presence of other compounds in these plants could potentially affect the bioavailability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
3-(3,4,5-Trimethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β (PDGFRβ) . These interactions suggest that this compound may have potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of key enzymes like Hsp90 and TrxR can lead to the disruption of cellular homeostasis and induce apoptosis in cancer cells . Additionally, its interaction with P-gp suggests a role in modulating drug resistance in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the destabilization of microtubules and the disruption of protein folding, respectively. Furthermore, the compound’s interaction with TrxR and HLSD1 can result in oxidative stress and epigenetic modifications, respectively, contributing to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged anticancer effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions These metabolic processes result in the formation of various metabolites that are excreted through the urine
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with P-gp suggests that it may be actively transported across cell membranes . Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability. The compound’s localization and accumulation in target tissues are critical determinants of its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, while its inhibition of Hsp90 indicates a presence in the cytoplasm and endoplasmic reticulum. These localizations are essential for the compound’s ability to exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its presence in natural spices.
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyphenylacetic acid
Comparison: 3-(3,4,5-Trimethoxyphenyl)propanoic acid is unique due to its propanoic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 3,4,5-trimethoxybenzoic acid is primarily used in the synthesis of other compounds, this compound has broader applications in biological and medicinal research .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179842 | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25173-72-2 | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25173-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main metabolic pathways of elemicin and isoelemicin in rats, and how does 3-(3,4,5-Trimethoxyphenyl)propionic acid fit into these pathways?
A1: Both elemicin and isoelemicin, naturally occurring compounds found in certain plants, are primarily metabolized through two pathways in rats: the cinnamoyl pathway and the epoxide-diol pathway []. 3-(3,4,5-Trimethoxyphenyl)propionic acid is a key metabolite produced via the cinnamoyl pathway for both compounds. In this pathway, the allyl or propenyl side chain undergoes oxidation, ultimately leading to the formation of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is then often found conjugated to glycine in the urine [].
Q2: Has 3-(3,4,5-Trimethoxyphenyl)propionic acid demonstrated any biological activity, and if so, what analytical techniques were used to study it?
A2: Yes, 3-(3,4,5-Trimethoxyphenyl)propionic acid has shown promising antileishmanial activity in vitro [, ]. Specifically, it demonstrated dose-dependent leishmanicidal effects against the promastigote form of Leishmania amazonensis []. This activity was studied using cell culture assays, where the viability of the parasites was monitored in the presence of varying concentrations of 3-(3,4,5-Trimethoxyphenyl)propionic acid. Additionally, researchers have developed highly sensitive monoclonal antibody-based gold immunochromatographic assays (GICA) for the detection and quantification of 3-(3,4,5-Trimethoxyphenyl)propionic acid in complex matrices like milk and honey [].
Q3: How is the structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid related to its use in developing analytical tools?
A3: The structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid has been exploited to develop highly sensitive monoclonal antibodies []. By synthesizing different haptens, which are small molecules that mimic a part of the target molecule's structure, researchers identified 3,4,5-Trimethoxyphenylacetic acid as the ideal hapten for eliciting antibodies with high specificity and sensitivity towards 3-(3,4,5-Trimethoxyphenyl)propionic acid []. These antibodies formed the basis for a gold immunochromatographic assay, highlighting how understanding and manipulating the compound's structure can lead to valuable analytical tools.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

